molecular formula C8H6FN B586245 2-Propyn-1-yl-6-fluoropyridine CAS No. 143651-24-5

2-Propyn-1-yl-6-fluoropyridine

Cat. No.: B586245
CAS No.: 143651-24-5
M. Wt: 135.141
InChI Key: ISJHJNUOLHYAMZ-UHFFFAOYSA-N
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Description

2-Propyn-1-yl-6-fluoropyridine is an organic compound that belongs to the class of fluoropyridines. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of particular interest in various fields of scientific research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-yl-6-fluoropyridine typically involves the introduction of a propynyl group at the 2-position of a 6-fluoropyridine ring. One common method for synthesizing fluoropyridines involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-yl-6-fluoropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

2-Propyn-1-yl-6-fluoropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propyn-1-yl-6-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the propynyl group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the propynyl group, making it less reactive in certain types of chemical reactions.

    2-Propyn-1-ylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    6-Fluoro-2-methylpyridine: Contains a methyl group instead of a propynyl group, leading to different steric and electronic effects.

Uniqueness

2-Propyn-1-yl-6-fluoropyridine is unique due to the combination of the electron-withdrawing fluorine atom and the reactive propynyl group. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-prop-1-ynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJHJNUOLHYAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.06 mol of propynylmagnesiumbromide and 25 ml of THF is added at 40°-40° C. [sic] to a mixture of 0.05 mol of 2A and 15 ml of THF. The mixture is stirred at room temperature for 2 hours and subjected to customary work-up. The unpurified product is processed further as in 10B.
Name
propynylmagnesiumbromide
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2A
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
unpurified product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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